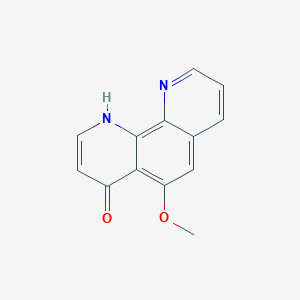

5-Methoxy-1,10-phenanthrolin-4(1h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-1,10-phenanthrolin-4(1h)-one: is a heterocyclic organic compound that belongs to the phenanthroline family. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications. The methoxy group at the 5-position and the ketone group at the 4-position contribute to the unique chemical properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,10-phenanthrolin-4(1h)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,10-phenanthroline and methoxy-substituted benzaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the phenanthroline core structure.

Oxidation: The final step involves the oxidation of the phenanthroline core to introduce the ketone group at the 4-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,10-phenanthrolin-4(1h)-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.

Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Methoxy-1,10-phenanthrolin-4(1h)-one has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes

Biology: The compound is investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.

Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,10-phenanthrolin-4(1h)-one involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, including:

Metal Ion Chelation: The compound binds to metal ions, altering their availability and activity in biological systems.

Catalysis: The metal complexes can act as catalysts in chemical reactions, facilitating the conversion of substrates to products.

Fluorescence: The compound’s fluorescent properties enable it to be used as a probe for detecting metal ions and monitoring their distribution in biological systems.

Comparison with Similar Compounds

5-Methoxy-1,10-phenanthrolin-4(1h)-one can be compared with other similar compounds, such as:

1,10-Phenanthroline: The parent compound without the methoxy and ketone groups. It is widely used as a ligand in coordination chemistry.

4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions. It has different chemical properties and applications compared to this compound.

5-Nitro-1,10-phenanthroline: A derivative with a nitro group at the 5-position. It is used in various chemical and biological applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other phenanthroline derivatives.

Biological Activity

5-Methoxy-1,10-phenanthrolin-4(1H)-one is a derivative of 1,10-phenanthroline, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and potential therapeutic uses.

Overview of 1,10-Phenanthroline Derivatives

1,10-Phenanthroline and its derivatives have been extensively studied for their biological properties. They exhibit a range of activities including antimicrobial , antitumor , and antioxidant effects. The modification of the phenanthroline structure can significantly influence these properties.

Antimicrobial Activity

Research indicates that phenanthroline derivatives, including this compound, possess notable antimicrobial properties. A study highlighted that various phenanthroline salts exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of a methoxy group is believed to enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes and exert antimicrobial effects .

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. For instance, derivatives of 1,10-phenanthroline have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and PC3 (prostate cancer) cells. The mechanism involves the inhibition of critical enzymes like mTOR and HDAC6, which are pivotal in cancer cell proliferation and survival .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 56 | Inhibition of HDAC6 |

| PC3 | 133.7 | Inhibition of mTOR |

| HeLa | Not reported | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Like other phenanthroline derivatives, this compound can intercalate into DNA structures, disrupting replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor for several metalloenzymes involved in cancer progression.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through various signaling pathways.

Study on Anticancer Properties

A recent study investigated the effects of this compound on breast cancer cells. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways . This suggests its potential as a therapeutic agent for treating aggressive forms of breast cancer.

Antibacterial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The findings indicated that it exhibited strong antibacterial activity comparable to standard antibiotics . This reinforces the compound's potential for development into a new class of antimicrobial agents.

Properties

CAS No. |

41148-76-9 |

|---|---|

Molecular Formula |

C13H10N2O2 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

5-methoxy-1H-1,10-phenanthrolin-4-one |

InChI |

InChI=1S/C13H10N2O2/c1-17-10-7-8-3-2-5-14-12(8)13-11(10)9(16)4-6-15-13/h2-7H,1H3,(H,15,16) |

InChI Key |

GNAZSBYXAGVNNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=O)C=CNC2=C3C(=C1)C=CC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.